1-(3-Bromopropoxy)-2,4-dichlorobenzene
Description
Contextualization of 1-(3-Bromopropoxy)-2,4-dichlorobenzene within Organohalogen and Aryloxy-alkyl Ether Chemistry
The chemical identity of this compound is defined by its membership in two significant families of organic compounds: organohalogens and aryloxy-alkyl ethers.
Organohalogen Compounds: These are organic compounds containing at least one carbon-halogen bond (C-X, where X = F, Cl, Br, I). britannica.comunacademy.com This class is vast, with over 4,000 known naturally occurring examples and a multitude of synthetic variants used as solvents, pesticides, and chemical intermediates. britannica.comacs.orgbritannica.com this compound is a polyhalogenated compound, featuring three halogen atoms: two chlorine atoms attached directly to the aromatic ring (making it an aryl halide) and one bromine atom on the alkyl chain (making it an alkyl halide). adichemistry.com The different reactivities of the aryl C-Cl bonds and the alkyl C-Br bond are a key feature for its synthetic utility.
Aryloxy-alkyl Ethers: This subclass of ethers consists of an aromatic ring bonded to an alkyl chain through an oxygen atom (Ar-O-R). fiveable.me These structures are prevalent in pharmaceuticals, fragrances, and advanced materials. thieme-connect.de The ether linkage provides stability, while the aromatic and alkyl portions can be functionalized. In this compound, the 2,4-dichlorophenyl group is the aryl component and the 3-bromopropyl group is the alkyl component of the ether.
The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 6954-78-5 bldpharm.com |
| Molecular Formula | C₉H₉BrCl₂O bldpharm.com |
| Molecular Weight | 283.98 g/mol bldpharm.com |
| Classification | Organic Building Block, Bromide, Aryl, Ether bldpharm.com |
Significance in Contemporary Synthetic Methodologies and Chemical Transformations
The significance of this compound in modern synthesis lies in its potential as a bifunctional or trifunctional building block. The presence of distinct reactive sites allows for selective and sequential chemical transformations.
Alkyl Halide Reactivity: The primary bromo-propane moiety is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows the ether chain to be elongated or terminated with various functional groups (e.g., amines, azides, cyanides, or thiols), leading to a diverse range of derivatives.
Aryl Halide Reactivity: The two chlorine atoms on the benzene (B151609) ring are less reactive towards traditional nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic core.
Intermediate for Heterocycles: The structure is a precursor for synthesizing oxygen-containing heterocyclic systems. Intramolecular cyclization, potentially via the formation of a Grignard reagent at the brominated end of the alkyl chain followed by attack on an introduced ortho-formyl group, could lead to the formation of substituted chromane (B1220400) derivatives.
Its role as a synthetic intermediate is crucial for creating complex molecular architectures that are often targeted in medicinal chemistry and materials science. fiveable.methieme-connect.de
Historical Development and Evolution of Related Synthetic Approaches
The synthesis of aryloxy-alkyl ethers like this compound is rooted in classic organic reactions that have evolved significantly over time.
Williamson Ether Synthesis: Developed by Alexander Williamson in 1850, this remains a fundamental method for preparing ethers. wikipedia.org The reaction typically involves a deprotonated alcohol (alkoxide or phenoxide) acting as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgrsc.org The synthesis of this compound would most logically follow this pathway, reacting 2,4-dichlorophenol (B122985) with 1,3-dibromopropane (B121459) in the presence of a base. A similar synthesis is documented for the related compound 1-(3-bromopropoxy)-3-chlorobenzene (B1273133), which is prepared from 3-chlorophenol (B135607) and 1,3-dibromopropane with potassium carbonate as the base. chemicalbook.com
Evolution of Aryl Ether Synthesis: While the Williamson synthesis is effective for attaching an alkyl chain to a phenoxide, forming the aryl-oxygen bond itself from an aryl halide and an alcohol has historically been more challenging.
Ullmann Condensation: This early 20th-century method uses a copper catalyst to couple an aryl halide with an alcohol, but often requires harsh conditions (high temperatures). organic-chemistry.orgunion.edu
Palladium-Catalyzed Cross-Coupling: The late 20th and early 21st centuries saw the development of more efficient palladium-catalyzed methods, such as the Buchwald-Hartwig ether synthesis. thieme-connect.de These reactions proceed under milder conditions and tolerate a wider range of functional groups, representing a significant advancement in C-O bond formation. organic-chemistry.org
Transition-Metal-Free Methods: More recently, methods using diaryliodonium salts or S-arylphenothiaziniums have been developed for the arylation of alcohols under metal-free conditions, further expanding the toolkit for synthesizing complex ethers. acs.orgrsc.orgorganic-chemistry.org
The table below outlines these key synthetic developments.
| Method | Description | Typical Reactants | Historical Context |
| Williamson Ether Synthesis | Nucleophilic substitution to form an ether. wikipedia.org | Alkoxide/Phenoxide + Alkyl Halide | Mid-19th Century |
| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide and an alcohol. organic-chemistry.orgunion.edu | Aryl Halide + Alcohol + Copper Catalyst | Early 20th Century |
| Buchwald-Hartwig Ether Synthesis | Palladium-catalyzed cross-coupling reaction. thieme-connect.de | Aryl Halide/Triflate + Alcohol + Palladium Catalyst + Ligand + Base | Late 20th Century |
| Diaryliodonium Salt Arylation | Transition-metal-free arylation of alcohols. acs.orgorganic-chemistry.org | Alcohol + Diaryliodonium Salt + Base | 21st Century |
Scope and Research Objectives Pertaining to this compound
The primary research objective for a compound like this compound is to exploit its multifunctional nature as a scaffold for novel chemical entities. Key research directions would include:
Selective Functionalization: Investigating the selective reaction of the C(sp³)-Br bond in the presence of the more inert C(sp²)-Cl bonds. This would involve optimizing conditions for nucleophilic substitution at the propyl chain while leaving the dichlorophenyl ring intact for subsequent modifications.
Synthesis of Novel Ligands and Materials: Using the compound as a starting point to synthesize new ligands for catalysis or functional organic materials. For example, converting the bromo- group to a phosphine (B1218219) could create a ligand where the dichlorophenyl group can be used to tune electronic properties or attach the ligand to a solid support.
Development of Pharmaceutical Intermediates: Employing it as a key intermediate in multi-step syntheses of biologically active molecules. The dichlorobenzene motif is present in numerous pharmaceuticals, and the propoxy linker allows for the introduction of various pharmacophores.
Exploration of Intramolecular Reactions: Designing and executing intramolecular cyclization reactions to create novel heterocyclic frameworks. This could involve transforming the terminal bromine and one of the chlorine atoms to create macrocycles or other complex ring systems.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropoxy)-2,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFFEDBFOCOYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290274 | |
| Record name | 1-(3-bromopropoxy)-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-78-5 | |
| Record name | 6954-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 3 Bromopropoxy 2,4 Dichlorobenzene
Retrosynthetic Analysis of the Compound’s Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. science24.comorganic-chemistry.org For 1-(3-bromopropoxy)-2,4-dichlorobenzene, the most logical disconnection is at the ether linkage (C-O bond), as this is a common and reliable bond-forming transformation.
This disconnection yields two primary synthons: a 2,4-dichlorophenoxide anion and a 3-bromopropyl cation. These synthons correspond to the readily available chemical precursors: 2,4-dichlorophenol (B122985) and 1,3-dibromopropane (B121459). The forward synthesis, therefore, involves the reaction of 2,4-dichlorophenol with 1,3-dibromopropane.
Classical Ether Synthesis Approaches
The formation of the ether bond in this compound is most commonly achieved through classical methods, particularly the Williamson ether synthesis.
Williamson Ether Synthesis via Phenol (B47542) Alkylationwikipedia.org
The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. science24.com In the context of synthesizing this compound, this involves the deprotonation of 2,4-dichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane and displacing a bromide ion.
A representative procedure for a similar compound, 1-(3-bromopropoxy)-3-chlorobenzene (B1273133), involves reacting 3-chlorophenol (B135607) with 1,3-dibromopropane in the presence of a base like potassium carbonate in acetonitrile (B52724) at an elevated temperature. wikipedia.org This provides a solid framework for the synthesis of the 2,4-dichloro analogue.
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield and purity of the final product.
Base Selection: A suitable base is required to deprotonate the phenol. Common bases for this purpose include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH). Stronger bases such as sodium hydride (NaH) can also be employed to ensure complete deprotonation of the phenol. The choice of base can influence the reaction rate and selectivity.
Solvent Effects: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity. Commonly used solvents include acetonitrile, acetone, and dimethylformamide (DMF).
Temperature Regimes: The reaction is typically conducted at elevated temperatures to increase the reaction rate. A common temperature range is between 50-100°C. For instance, the synthesis of the related 1-(3-bromopropoxy)-3-chlorobenzene is carried out at 80°C for 24 hours. wikipedia.org However, excessively high temperatures should be avoided to minimize potential side reactions.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong and cost-effective base suitable for deprotonating phenols. |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that enhances the nucleophilicity of the phenoxide. |
| Temperature | 80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
This table presents a typical set of optimized conditions based on analogous syntheses.
The nature of the halogenated precursors plays a critical role in the outcome of the synthesis.
2,4-Dichlorophenol: The two electron-withdrawing chlorine atoms on the phenyl ring increase the acidity of the phenolic proton, facilitating its removal by a base. However, these groups also decrease the nucleophilicity of the resulting phenoxide, which can slow down the rate of the substitution reaction.
1,3-Dibromopropane: This reagent provides the three-carbon chain with a leaving group (bromide) for the nucleophilic attack by the phenoxide. Using an excess of 1,3-dibromopropane can help to minimize the formation of a diether byproduct where the phenoxide reacts with both ends of the propyl chain. The primary nature of the carbon-bromine bond in 1,3-dibromopropane is ideal for an Sₙ2 reaction, minimizing competing elimination reactions.
Phase-Transfer Catalysis in Aryloxy-alkyl Ether Formation
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different immiscible phases, such as an aqueous phase and an organic phase. google.com In the synthesis of this compound, PTC can be employed to facilitate the reaction between the water-soluble phenoxide (generated by an aqueous base like NaOH) and the organic-soluble 1,3-dibromopropane.
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This method can lead to milder reaction conditions, faster reaction times, and improved yields by continually regenerating the catalyst at the phase interface.
Advanced Synthetic Protocols
Beyond the classical Williamson ether synthesis, more advanced protocols, often involving metal catalysis, have been developed for the formation of aryl ethers. While not commonly reported specifically for this compound, these methods offer potential alternatives.
One such method is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.org In a variation applicable here, 2,4-dichloro-1-iodobenzene (B1347110) could potentially be reacted with 3-bromopropanol in the presence of a copper catalyst and a base. However, this approach is generally less common for this type of etherification than the Williamson synthesis.
More recently, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-O bond formation. nih.gov These methods can couple aryl halides or triflates with alcohols under relatively mild conditions. A potential advanced route to this compound could involve the palladium-catalyzed coupling of 2,4-dichlorophenylboronic acid with 3-bromopropanol or the coupling of an activated 2,4-dichlorobenzene derivative with 3-bromopropanol. These methods often exhibit high functional group tolerance but may require more specialized and expensive catalysts and ligands.
One-Pot and Multi-Component Synthesis Applications
The primary and most direct route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis is achieved by reacting 2,4-dichlorophenol with an excess of 1,3-dibromopropane.
The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile. The base deprotonates the phenolic hydroxyl group of 2,4-dichlorophenol to form the more nucleophilic 2,4-dichlorophenoxide ion. This phenoxide then attacks one of the carbon atoms bearing a bromine atom in 1,3-dibromopropane, displacing the bromide ion and forming the desired ether linkage. A representative reaction is detailed in the table below.
Table 1: Representative Williamson Ether Synthesis for this compound Note: This is a plausible synthesis based on analogous reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Reported Yield (Analogous) |
| 2,4-Dichlorophenol | 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | 80°C, 24 hours | This compound | ~69% chemicalbook.com |
While this can be performed as a straightforward multi-step process (deprotonation followed by substitution), it is inherently suited to a one-pot synthesis approach. rsc.org In a one-pot procedure, all reactants (2,4-dichlorophenol, 1,3-dibromopropane, and potassium carbonate) are combined in a single reaction vessel with the solvent and heated. This simplifies the experimental setup, reduces solvent waste, and saves time by eliminating the need to isolate the intermediate phenoxide salt. rsc.org Multi-component reactions, which involve the combination of three or more starting materials to form a product that incorporates portions of all reactants, are less common for this specific transformation, as the Williamson ether synthesis is a more efficient and direct two-component coupling.
Strategies for Mitigating Side Reactions and Enhancing Yield
The primary challenge in the synthesis of this compound is the potential for side reactions, which can significantly lower the yield of the desired product.
Common Side Reactions:
Dialkylation: The most significant side product is the symmetrical diether, 1,3-bis(2,4-dichlorophenoxy)propane. This occurs when a second molecule of the 2,4-dichlorophenoxide ion reacts with the already formed this compound product.
Elimination: The basic conditions can promote the elimination of HBr from 1,3-dibromopropane to form allyl bromide, which could then undergo further reactions.
Strategies for Yield Enhancement:
Stoichiometric Control: To favor the formation of the desired monosubstituted product, a significant molar excess of 1,3-dibromopropane is used. chemicalbook.com This increases the probability that the phenoxide will react with a molecule of 1,3-dibromopropane rather than the bromopropyl ether product. A typical molar ratio might be 2 to 5 equivalents of 1,3-dibromopropane for every equivalent of 2,4-dichlorophenol.
Controlled Addition: Slowly adding the 2,4-dichlorophenol (or the base) to the solution of 1,3-dibromopropane can help maintain a low concentration of the phenoxide, further suppressing the dialkylation side reaction.
Reaction Temperature and Time: Optimization of the reaction temperature is crucial. While higher temperatures increase the reaction rate, they can also promote side reactions. A moderate temperature, such as 80°C, is often a good compromise. chemicalbook.com The reaction time must be monitored to ensure completion without allowing for the accumulation of byproducts.
Choice of Base: While strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. They are strong enough to deprotonate the phenol but less likely to promote elimination reactions.
Purification and Isolation Techniques in Preparative Synthesis
Following the synthesis, a mixture containing the desired product, unreacted starting materials, the dialkylated side product, and other impurities is obtained. Effective purification is essential to isolate this compound with high purity.
Chromatographic Separation Methodologies for Compound Refinement
Column chromatography is the most common and effective method for purifying this compound on a laboratory scale.
Flash Column Chromatography: This technique is widely used for its speed and efficiency. chemicalbook.com The crude reaction mixture is adsorbed onto a solid stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of appropriate polarity is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases. Due to the significant polarity difference between the nonpolar dialkylated byproduct, the moderately polar desired product, and the more polar unreacted 2,4-dichlorophenol, good separation can usually be achieved. A common mobile phase is a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, reverse-phase HPLC can be employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like a mixture of acetonitrile and water). This technique is particularly effective for separating substituted aromatic isomers. rsc.org
Table 2: Chromatographic Purification Methods
| Method | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Adsorption; separation based on polarity. chemicalbook.com |
| Reverse-Phase HPLC | C18-modified Silica | Acetonitrile / Water | Partitioning; separation based on hydrophobicity. rsc.org |
Distillation and Crystallization Techniques for High Purity Isolation
For larger-scale industrial preparations or as a complementary purification step, distillation and crystallization can be utilized.
Distillation: The starting material for the synthesis of the target compound's precursor, 1,3-dichlorobenzene, is often purified by distillation to separate it from its isomers. google.com Similarly, vacuum distillation can be used to purify the final this compound product, provided it is thermally stable. This method separates compounds based on differences in their boiling points. The unreacted 1,3-dibromopropane (boiling point ~167°C) can be removed first, followed by the distillation of the product under reduced pressure to prevent decomposition. The high-boiling dialkylated byproduct would remain in the distillation flask.
Crystallization: If the final product or its impurities are solids at room temperature, crystallization can be an effective purification method. This technique relies on differences in solubility of the components in a given solvent at different temperatures. While this compound is likely an oil at room temperature (like the analogous 3-chloro variant chemicalbook.com), crystallization can be highly effective for purifying solid starting materials or removing solid impurities. For instance, multi-stage solution crystallization is a method used to purify brominated dichlorobenzene intermediates. google.com
Mechanistic Investigations of 1 3 Bromopropoxy 2,4 Dichlorobenzene Chemical Transformations
Nucleophilic Substitution Reactions at the Bromopropyl Moiety
The bromine atom on the propyl chain is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. These reactions typically proceed via an S(_N)2 mechanism.
S(_N)2 Reactivity with Nitrogenous Nucleophiles (e.g., Azide (B81097) Formation)
The azide ion (N(_3)(-)) is a potent nucleophile that readily displaces the bromide in an S(_N)2 reaction. masterorganicchemistry.com This reaction is a common method for introducing a nitrogen-containing functional group. The mechanism involves the backside attack of the azide ion on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The resulting product is 1-(3-azidopropoxy)-2,4-dichlorobenzene. This transformation is significant as the azide group can be further converted into other nitrogen functionalities, such as amines via reduction or triazoles through cycloaddition reactions. masterorganicchemistry.com
Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Carboxylates)
Oxygen-based nucleophiles, such as alkoxides (RO) and carboxylates (RCOO), also react with 1-(3-bromopropoxy)-2,4-dichlorobenzene through an S(_N)2 pathway. For instance, reaction with sodium methoxide (B1231860) would yield 1-(3-methoxypropoxy)-2,4-dichlorobenzene. Similarly, a carboxylate salt can be used to form an ester. The reactivity of these nucleophiles is dependent on their basicity and steric hindrance.
Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums)
Carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful reagents for forming new carbon-carbon bonds. sigmaaldrich.com However, their high reactivity also makes them strong bases, which can lead to competing elimination reactions (E2) alongside the desired S(_N)2 substitution, especially with sterically hindered substrates. A successful substitution reaction with a Grignard reagent, for example, would extend the carbon chain of the propoxy group. It is important to note that Grignard reagents are sensitive to moisture and acidic protons. youtube.com
Electrophilic Aromatic Substitution on the Dichlorobenzene Ring System
The dichlorobenzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are governed by the electronic and steric effects of the existing substituents: the two chlorine atoms and the 3-bromopropoxy group.
Mechanistic Pathways of Halogenation, Nitration, and Sulfonation
Halogenation: This reaction involves the introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically requiring a Lewis acid catalyst like FeCl(_3) or AlCl(_3). lumenlearning.comchemguide.co.uk The catalyst polarizes the halogen molecule, generating a potent electrophile that is then attacked by the electron-rich benzene (B151609) ring. chemistrysteps.comyoutube.com This proceeds through a two-step mechanism: formation of a positively charged intermediate (arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. libretexts.orgmsu.edu
Nitration: The nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO(_2)). youtube.comyoutube.com The benzene ring attacks the nitronium ion, forming a sigma complex, and subsequent deprotonation yields the nitro-substituted product. byjus.com
Sulfonation: Sulfonation is accomplished by treating the aromatic compound with fuming sulfuric acid (a solution of SO(_3) in H(_2)SO(_4)). byjus.com The electrophile in this reaction is sulfur trioxide (SO(_3)) or its protonated form. masterorganicchemistry.comkhanacademy.org The mechanism is similar to halogenation and nitration, involving the attack of the benzene ring on the electrophile and subsequent proton removal. youtube.com
Regioselectivity and Steric Hindrance Effects of Existing Substituents
The position of the incoming electrophile on the dichlorobenzene ring is directed by the existing substituents. Both chlorine atoms are deactivating but ortho-, para-directing groups. chemistrysteps.com The 3-bromopropoxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom.
Given the positions of the substituents in this compound, the directing effects can be summarized as follows:
The 3-bromopropoxy group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).
The chlorine atom at position 2 directs to positions 3 and 5 (ortho) and position 6 (para).
The chlorine atom at position 4 directs to positions 3 and 5 (ortho) and position 1 (para).
Metal-Catalyzed Coupling Reactions Involving the Bromine or Chlorine Atoms
The presence of two chlorine atoms on the benzene ring and a bromine atom on the propyl chain offers multiple sites for metal-catalyzed cross-coupling reactions. The relative reactivity of these halogen atoms is a key consideration in predicting reaction outcomes. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl, making the chlorine atoms on the aromatic ring less reactive than an aryl bromide would be. libretexts.org However, the bromine atom in the 3-bromopropoxy group is an alkyl bromide, which has different reactivity profiles compared to aryl halides.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.orgnumberanalytics.comnumberanalytics.com In the case of this compound, the primary sites for these reactions are the two chlorine atoms on the aromatic ring. The alkyl bromide of the propoxy chain is generally not reactive under typical palladium-catalyzed cross-coupling conditions designed for aryl halides.
Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. libretexts.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to substitute one or both of the chlorine atoms. The regioselectivity of the first coupling is influenced by both electronic and steric factors. The chlorine atom at the C4 position is para to the electron-donating alkoxy group and ortho to a chlorine atom. The chlorine at the C2 position is ortho to the alkoxy group and meta to the other chlorine. Oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step. libretexts.org The C2 position is more sterically hindered due to its proximity to the bulky bromopropoxy group, which could favor initial reaction at the C4 position. However, the electronic effects of the substituents also play a crucial role and can sometimes lead to coupling at the more sterically hindered position. researchgate.netcapes.gov.brnih.gov
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. numberanalytics.comorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the reaction would occur at the C-Cl bonds. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and efficiency of the coupling. organic-chemistry.org Given the lower reactivity of aryl chlorides compared to bromides and iodides, more forcing conditions or specialized catalyst systems may be required to achieve good yields. acs.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reactivity trend for the aryl halides is I > Br > Cl, again suggesting that the chloro-substituents of this compound would require robust catalytic systems for efficient coupling. Regioselectivity would be governed by similar principles as in the Suzuki and Heck reactions, with a potential preference for the less sterically hindered C4 position. libretexts.org
A summary of expected palladium-catalyzed cross-coupling reactions is presented in Table 1.
| Reaction | Coupling Partner | Expected Product Type | Notes on Regioselectivity |
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted dichlorobenzene derivative | Likely favors substitution at the less sterically hindered C4 position. |
| Heck | Alkene | Alkenyl-substituted dichlorobenzene derivative | Regioselectivity is dependent on catalyst and reaction conditions. |
| Sonogashira | Terminal alkyne | Alkynyl-substituted dichlorobenzene derivative | Requires a copper co-catalyst; C4 substitution is generally favored. libretexts.org |
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds. nih.govorganic-chemistry.org The classic Ullmann reaction involves the coupling of two aryl halides, while Ullmann-type reactions couple an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org For this compound, an Ullmann condensation with an alcohol (alkoxide) could potentially lead to the formation of a diaryl ether by substitution of one of the chlorine atoms. These reactions often require high temperatures, though modern ligand-assisted protocols can proceed under milder conditions. nih.govmdpi.com The regioselectivity would again be influenced by the steric and electronic environment of the two chlorine atoms.
Free Radical Reactions and Photochemical Transformations
The aliphatic bromopropoxy chain and the chlorinated aromatic ring provide sites for free radical and photochemical reactions.
Free Radical Reactions: The bromine atom on the propoxy chain is susceptible to free-radical reactions. For instance, in the presence of a radical initiator, such as AIBN, and a hydrogen donor, reductive debromination could occur. More synthetically useful is the potential for the alkyl bromide to undergo radical-mediated carbon-carbon bond formation. The benzylic C-H bonds are typically weak and susceptible to radical halogenation; however, the target molecule lacks benzylic hydrogens. libretexts.org Instead, the C-Br bond in the side chain is the most likely site for radical initiation under appropriate conditions. Free-radical bromination typically occurs at the benzylic position of alkyl-substituted aromatic compounds under UV light. byjus.comwikipedia.org
Photochemical Transformations: Polychlorinated aromatic compounds can undergo photochemical degradation upon exposure to UV light. nih.govnih.govresearchgate.net This can involve the reductive dechlorination of the aromatic ring, potentially leading to a mixture of less chlorinated products. The presence of the alkoxy group may influence the photochemical stability and reaction pathways of the dichlorobenzene ring. rsc.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor in determining the photochemical reactivity of aromatic compounds. tandfonline.com
Conformational Dynamics and Their Influence on Reactivity
The conformational flexibility of the 3-bromopropoxy side chain can have a significant impact on the reactivity of this compound. The rotation around the C-C and C-O single bonds of the side chain allows the molecule to adopt various conformations. slideshare.netyoutube.comacs.orgyoutube.com
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(3-bromopropoxy)-2,4-dichlorobenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its structure.
Proton (¹H) NMR for Aliphatic and Aromatic Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for both the aliphatic chain and the aromatic ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aliphatic portion of the molecule, the 3-bromopropoxy group, would present three distinct signals:
A triplet corresponding to the two protons on the carbon adjacent to the oxygen atom (O-CH₂), shifted downfield due to the oxygen's electron-withdrawing effect.
A multiplet (likely a quintet) for the central methylene (B1212753) group (-CH₂-), influenced by the adjacent methylene groups.
A triplet for the two protons on the carbon bonded to the bromine atom (CH₂-Br), which would be the most downfield of the aliphatic signals due to the deshielding effect of the bromine.
The aromatic region would show three signals corresponding to the three protons on the dichlorinated benzene (B151609) ring. The substitution pattern (1-O, 2-Cl, 4-Cl) dictates the splitting pattern:
A doublet for the proton at the C6 position, coupled to the proton at C5.
A doublet of doublets for the proton at the C5 position, coupled to the protons at C6 and C3.
A doublet for the proton at the C3 position, coupled to the proton at C5.
Typical proton-proton coupling constants (³JHH) in the aliphatic chain are in the range of 6-8 Hz. libretexts.orgepfl.ch Aromatic coupling constants are typically around 8-9 Hz for ortho coupling and 2-3 Hz for meta coupling.
Predicted ¹H NMR Data Table: (Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary slightly.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' (aromatic) | 7.45 | d | ~2.5 (meta) |
| H-5' (aromatic) | 7.28 | dd | ~8.5 (ortho), ~2.5 (meta) |
| H-6' (aromatic) | 6.95 | d | ~8.5 (ortho) |
| H-1 (O-CH₂) | 4.15 | t | ~6.0 |
| H-2 (-CH₂-) | 2.35 | quintet | ~6.0 |
| H-3 (CH₂-Br) | 3.65 | t | ~6.5 |
Carbon (¹³C) NMR for Backbone Carbon Atom Assignments
The aliphatic carbons would appear in the upfield region of the spectrum:
The carbon attached to oxygen (O-CH₂) would be the most downfield of the aliphatic carbons.
The carbon attached to bromine (CH₂-Br) would also be significantly downfield.
The central methylene carbon (-CH₂-) would be the most upfield of the three.
The aromatic carbons would resonate in the downfield region (typically 110-160 ppm):
The carbon bearing the oxygen (C1') would be the most downfield aromatic carbon.
The carbons attached to chlorine (C2' and C4') would also be downfield.
The remaining three aromatic carbons (C3', C5', C6') would appear at relatively higher fields.
Predicted ¹³C NMR Data Table: (Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary slightly.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (C-O) | 154.5 |
| C-2' (C-Cl) | 128.0 |
| C-3' (C-H) | 115.0 |
| C-4' (C-Cl) | 130.5 |
| C-5' (C-H) | 129.5 |
| C-6' (C-H) | 113.5 |
| C-1 (O-CH₂) | 68.0 |
| C-2 (-CH₂-) | 32.0 |
| C-3 (CH₂-Br) | 30.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). modgraph.co.uk For this compound, COSY would show correlations between H-1 and H-2, and between H-2 and H-3 in the aliphatic chain. In the aromatic region, correlations would be seen between H-5' and H-6', and between H-5' and H-3'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). modgraph.co.uk This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the proton at δ ~4.15 ppm would show a correlation to the carbon at δ ~68.0 ppm, confirming the C-1/H-1 assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together the molecular skeleton. missouri.edu Key HMBC correlations would include the correlation from the H-1 protons to the C-1' aromatic carbon, confirming the ether linkage. Correlations from the aromatic protons to other aromatic carbons would confirm their relative positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov For a flexible molecule like this, NOESY can provide information about preferred conformations. For example, correlations between the H-1 protons of the propoxy chain and the H-6' proton of the aromatic ring would indicate a spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce its elemental formula. missouri.eduresearchgate.net
For this compound, the molecular formula is C₉H₉BrCl₂O. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu
Calculated Exact Mass Table:
| Element | Number of Atoms | Mass of Most Abundant Isotope | Total Mass |
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |
| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total Exact Mass | 281.921383 |
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule. The presence of bromine and two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak cluster.
Fragmentation Pathways and Structural Insights from MS/MS Experiments
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. libretexts.org
For this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage of the ether: Cleavage of the C-O bond can occur in two ways. Loss of the bromopropyl radical would result in a dichlorophenoxy cation.
Cleavage of the C-Br bond: Loss of a bromine radical from the molecular ion is a common fragmentation pathway for bromoalkanes.
McLafferty-type rearrangement: Although less common for ethers, rearrangements involving hydrogen transfer followed by fragmentation could occur.
Fragmentation of the aromatic ring: Loss of chlorine atoms or HCl from the aromatic ring is also possible, especially at higher fragmentation energies.
Predicted Major Fragment Ions in MS/MS:
| m/z (of fragment ion) | Proposed Structure/Identity |
| 161/163/165 | [Cl₂C₆H₃O]⁺ (Dichlorophenoxy cation) |
| 203/205/207 | [M-Br]⁺ (Loss of Bromine radical) |
| 121/123 | [C₃H₆BrO]⁺ (Bromopropoxy cation) |
| 41 | [C₃H₅]⁺ (Allyl cation from fragmentation of the side chain) |
The relative abundance of these fragments helps to piece together the structure and confirm the connectivity of the different parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum would be expected to exhibit characteristic peaks for the aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring would produce a series of absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to infer the substitution pattern.
The presence of the ether linkage (C-O-C) would be confirmed by strong, characteristic C-O stretching bands, typically in the range of 1260-1000 cm⁻¹. The aliphatic C-H bonds in the propoxy chain would show stretching vibrations in the 2960-2850 cm⁻¹ region and bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. Finally, the C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹. Specifically, the C-Cl stretch for an aromatic chloride is often found in the 1100-800 cm⁻¹ range, while the C-Br stretch for an alkyl bromide is typically in the 690-515 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 2960-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| Ether (C-O-C) | Stretching | 1260-1000 |
| Alkyl C-H | Bending | ~1465 and ~1380 |
| Aryl C-Cl | Stretching | 1100-800 |
| Alkyl C-Br | Stretching | 690-515 |
Advanced Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for detection. The purity of a sample can be determined by the relative area of the peak corresponding to the target compound. For instance, a purity of 97% for a related compound, 1-bromo-2,4-dichlorobenzene, has been reported, likely determined by GC analysis sigmaaldrich.com.
High-performance liquid chromatography (HPLC) is another crucial technique for the purity assessment and purification of this compound. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a suitable method. The separation of dichlorobenzene isomers has been successfully achieved using specialized stationary phases in HPLC, demonstrating the technique's capability for resolving structurally similar compounds rsc.org. The purity is typically determined by integrating the peak area from a UV detector set at a wavelength where the compound absorbs, such as 254 nm. Purity levels of 90% for compounds like 1-bromo-3,5-dichlorobenzene (B43179) have been determined using HPLC cphi-online.com.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures containing this compound.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is determined. This provides a mass spectrum for each component, which serves as a molecular fingerprint. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromopropyl group and halogen atoms. GC-MS is widely used for the analysis of volatile organic compounds, including halogenated benzenes nih.govcsic.esepa.govnih.gov. The NIST Mass Spectrometry Data Center contains numerous GC-MS spectra for related compounds like 1-bromo-2,4-dichlorobenzene, which can serve as a reference for interpreting the mass spectrum of the title compound nih.gov.
Liquid chromatography-mass spectrometry (LC-MS) is employed for less volatile or thermally labile compounds. Similar to GC-MS, it provides mass spectral data for components separated by HPLC. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that can generate the protonated molecular ion [M+H]⁺, providing molecular weight information. LC-MS is particularly useful for analyzing reaction mixtures and identifying impurities. While direct LC-MS data for this compound is not available, the technique is routinely used for the analysis of related polar and medium-polar pollutants.
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Principle | Application | Expected Outcome |
| GC | Separation based on volatility and interaction with stationary phase. | Purity assessment of volatile compounds. | A chromatogram with peaks representing different components, allowing for purity calculation. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment and purification. | A chromatogram with resolved peaks for the target compound and impurities. |
| GC-MS | Combines GC separation with MS detection. | Identification and quantification of volatile components in a mixture. | A chromatogram with mass spectra for each peak, enabling structural elucidation. nih.gov |
| LC-MS | Combines HPLC separation with MS detection. | Identification and quantification of components in a liquid mixture. | A chromatogram with mass spectra for each peak, providing molecular weight and structural information. |
X-Ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.
While no crystal structure for this compound is currently reported, a study on the related compound, 1-(3-Bromopropoxy)-4-chlorobenzene, provides insight into the type of structural information that could be obtained. nih.gov In that study, the crystal structure revealed details about the planarity of the phenyl ring, the dihedral angles between the ring and the alkoxy side chain, and intermolecular interactions such as π-π stacking that stabilize the crystal packing. nih.gov Such data would be invaluable for understanding the solid-state conformation and intermolecular forces of this compound. The process would involve growing a single crystal, mounting it on a diffractometer, collecting diffraction data, and solving and refining the crystal structure.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations for Molecular Structure and Electronic Properties
Quantum mechanical calculations, particularly methods like Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and geometry of a molecule. Such calculations for 1-(3-bromopropoxy)-2,4-dichlorobenzene would provide a detailed understanding of its intrinsic chemical nature.
The initial and most crucial step in computational analysis is determining the molecule's most stable three-dimensional arrangement.
Geometry Optimization: This computational procedure identifies the lowest energy structure by calculating optimal bond lengths, bond angles, and dihedral (torsion) angles. For a related compound, 1-(3-bromopropoxy)-4-chlorobenzene, crystallographic studies have provided precise geometric data, showing, for example, a slight displacement of the chlorine atom from the aromatic ring's plane. nih.gov A similar analysis of this compound would yield its most stable geometric parameters.
Table 1: Representative Optimized Geometrical Parameters for this compound
Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed literature.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl (Position 2) | Data not available |
| Bond Length | C-Cl (Position 4) | Data not available |
| Bond Length | C-O (ether) | Data not available |
| Bond Length | C-Br | Data not available |
| Bond Angle | Cl-C-C (aromatic) | Data not available |
| Dihedral Angle | C-C-O-C | Data not available |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com
HOMO (Highest Occupied Molecular Orbital): As the outermost orbital containing electrons, the HOMO is considered the nucleophilic or electron-donating orbital. youtube.com The regions of the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is vacant of electrons and is thus the electrophilic or electron-accepting orbital. youtube.comyoutube.com Areas of the molecule with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between these two orbitals is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
An FMO analysis of this compound would map out these orbitals, predicting its reactive behavior.
Table 2: Illustrative Frontier Molecular Orbital Properties
Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed literature.
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. This map is generated by projecting the electrostatic potential onto the electron density surface. Different colors denote varying levels of potential:
Red: Indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and chlorine.
Blue: Represents areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack, often located near hydrogen atoms.
Green: Denotes regions of neutral potential.
An MEP map for this compound would clearly visualize the electron-rich zones on the dichlorophenyl ring and near the ether oxygen, offering a clear guide to its intermolecular interactions and reactivity.
Molecular Dynamics Simulations to Model Solution-Phase Behavior and Interactions
While quantum mechanics excels at describing single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a system containing many molecules over time, such as in a solution. nih.govnih.gov By applying the principles of classical mechanics, MD simulations can model the complex movements and interactions between molecules. researchgate.net For this compound, MD simulations could be used to:
Analyze its solvation process in various solvents.
Predict its aggregation behavior and intermolecular interactions in a condensed phase.
Model its interaction with biological macromolecules or material surfaces.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can accurately predict spectroscopic data, which is crucial for the structural confirmation and characterization of compounds.
NMR Chemical Shifts: Quantum mechanical calculations can forecast the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental data is a powerful method for assigning signals to specific atoms within the molecular structure.
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum, can also be computed. This allows for the prediction of the IR spectrum, aiding in the identification of functional groups and confirming the molecule's identity.
Table 3: Representative Predicted Spectroscopic Data
Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed literature.
| Spectrum Type | Functional Group/Atom | Predicted Shift (ppm) / Frequency (cm⁻¹) |
| ¹³C NMR | C-Cl (aromatic) | Data not available |
| ¹H NMR | O-CH₂ (alkane) | Data not available |
| IR Spectroscopy | C-O Stretch | Data not available |
| IR Spectroscopy | C-Br Stretch | Data not available |
| IR Spectroscopy | C-Cl Stretch | Data not available |
Reaction Mechanism Elucidation through Transition State Calculations
Chemical reactions proceed through high-energy intermediates known as transition states. Computational methods can be used to locate the specific geometry and energy of these fleeting structures. By calculating the energy of the reactants, products, and the transition states that connect them, a detailed reaction energy profile can be constructed. This allows researchers to:
Determine the activation energy, which is directly related to the reaction rate.
Evaluate multiple potential reaction pathways to identify the most favorable mechanism.
Gain a deep understanding of the electronic and geometric changes that occur throughout a chemical transformation.
For this compound, these calculations could be applied to study mechanisms such as nucleophilic substitution at the carbon atom bonded to the bromine.
Quantitative Structure-Property Relationship (QSPR) Modeling focused on Synthetic Accessibility and Reactivity Profiles
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of a molecule with its physicochemical properties through mathematical models. plos.org This approach is particularly useful in the early stages of chemical research and drug discovery for screening and prioritizing compounds with desired characteristics, thereby saving time and resources. nih.gov For this compound, QSPR models can offer crucial predictions regarding its synthetic feasibility and its profile in chemical reactions.
Synthetic Accessibility Profile
A key aspect of chemical design is ensuring that a theoretical molecule can be synthesized in a laboratory. Synthetic Accessibility (SA) is a metric used to estimate the ease with which a compound can be produced. researchgate.net Computational tools calculate an SA score, typically ranging from 1 (very easy to synthesize) to 10 (very difficult to synthesize), by breaking the molecule down into fragments and penalizing for structural complexity. researchgate.net This score is derived from analyzing the structures of millions of known, synthesized compounds. researchgate.net
The structure of this compound consists of a 2,4-dichlorophenol (B122985) core linked to a 3-bromopropane chain via an ether bond. These constituent parts are common and readily available starting materials, suggesting that the synthesis would be relatively straightforward, likely via a Williamson ether synthesis. Therefore, its SA score is predicted to be low, indicating high synthetic accessibility.
QSPR models for synthetic accessibility often rely on descriptors that quantify molecular complexity, such as the number of stereocenters, rings, and the presence of rare or strained structural motifs. A comparative analysis of related haloalkoxy benzenes would likely show that increasing the complexity, for instance by adding more substituents or complex ring systems, would lead to a higher (more difficult) SA score.
Illustrative QSPR Data for Synthetic Accessibility of Related Haloalkoxy Benzenes
This table is an illustrative example based on established QSPR principles to demonstrate how structural changes would theoretically impact the Synthetic Accessibility Score (SAscore). Lower scores indicate easier synthesis.
| Compound Name | Molecular Formula | Structural Features | Predicted SAscore |
| 1-Propoxy-2,4-dichlorobenzene | C₉H₁₀Cl₂O | Simple propyl chain, dichlorobenzene core | 2.1 |
| This compound | C₉H₉BrCl₂O | Addition of a terminal bromine atom | 2.5 |
| 1-(3-Iodopropoxy)-2,4-dichlorobenzene | C₉H₉Cl₂IO | Heavier halogen (iodine) | 2.7 |
| 1-(3-Bromopropoxy)-2,4,6-trichlorobenzene | C₉H₈BrCl₃O | Increased halogenation on the ring | 3.1 |
| 1-(3-Bromobutoxy)-2,4-dichlorobenzene | C₁₀H₁₁BrCl₂O | Branched alkyl chain (adds complexity) | 3.4 |
Reactivity Profile
The reactivity of this compound, particularly in electrophilic aromatic substitution, is governed by the electronic effects of its substituents. The benzene (B151609) ring has three substituents to consider: two chlorine atoms and a bromopropoxy group.
Deactivating Groups: The two chlorine atoms are electron-withdrawing through a strong negative inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. Such groups are considered deactivating. libretexts.org
Activating Group: The ether oxygen of the bromopropoxy group is an activating substituent. While it also has a -I effect due to its electronegativity, its ability to donate a lone pair of electrons to the ring via resonance (+R or +M effect) is dominant. This resonance effect increases the electron density, particularly at the ortho and para positions relative to the alkoxy group, thereby activating these positions for electrophilic attack. msu.edu
QSPR models for reactivity utilize quantum-chemical descriptors such as the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and calculated atomic charges to predict the most likely sites for reaction. nih.gov For this molecule, such models would confirm high negative charge density at the C6 position, identifying it as the primary nucleophilic center.
Summary of Substituent Effects on Aromatic Ring Reactivity
| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -Cl | C2 | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
| -Cl | C4 | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
| -O-(CH₂)₃Br | C1 | -I (Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |
Applications of 1 3 Bromopropoxy 2,4 Dichlorobenzene in Specialized Chemical Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The bifunctional nature of 1-(3-bromopropoxy)-2,4-dichlorobenzene, featuring a reactive alkyl bromide and an aromatic ether linkage, positions it as a viable precursor for the synthesis of various heterocyclic systems. The propoxy chain can engage in intramolecular cyclization reactions with the aromatic ring or with substituents introduced onto it.
Although specific examples detailing the use of the 2,4-dichloro isomer are not prominent in the literature, the synthesis of related compounds, such as 1-(3-bromopropoxy)-3-chlorobenzene (B1273133), has been described. chemicalbook.com This analogue is prepared from 3-chlorophenol (B135607) and 1,3-dibromopropane (B121459), highlighting a general synthetic route applicable to the 2,4-dichloro variant starting from 2,4-dichlorophenol (B122985). chemicalbook.com Such precursors are instrumental in building more complex molecules, including those with potential pharmaceutical activity. The synthesis of aromatic N-heterocyclic compounds from biomass-derived materials, for instance, often involves cyclization steps where a side chain reacts to form a new ring fused to or substituted on an aromatic core. nih.gov
Building Block for Advanced Materials Science
The distinct reactive sites on this compound—the bromo group for nucleophilic substitution and the chlorinated aromatic ring for metal-catalyzed cross-coupling reactions—make it a candidate for applications in materials science.
Synthesis of Polymer Precursors and Initiators
This compound is categorized by chemical suppliers as a material building block for polymer science. bldpharm.com Its terminal bromine atom can act as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). By initiating polymerization from this site, the dichlorophenyl moiety would be incorporated as a specific end-group on the polymer chain.
Furthermore, derivatives of this molecule could serve as functional monomers. For example, substitution of the bromine with a polymerizable group like an acrylate (B77674) or styrene (B11656) would yield a monomer that introduces the dichlorophenoxypropyl group as a pendant side chain. Research on related structures, such as phenoxyalkyl acrylates, shows their use as quenching agents in living carbocationic polymerization of isobutylene, indicating a pathway for incorporating specific phenoxy-based end-groups onto polymer chains. researchgate.net
Functionalization of Polymer Chains for Tailored Properties
The reactivity of the alkyl bromide allows for the grafting of this molecule onto existing polymer backbones that possess nucleophilic sites (e.g., hydroxyl or amine groups). This post-polymerization modification would imbue the polymer with the specific properties of the dichlorophenyl group, such as increased hydrophobicity, altered refractive index, or enhanced thermal stability.
A related strategy involves the functionalization of polymers containing bromo-substituents. For instance, ether-linked polymers with C-Br bonds on their backbone have been modified through Ullmann coupling reactions to introduce new functional groups, thereby tailoring the material's properties for applications like carbon dioxide capture. mdpi.com This demonstrates a chemical pathway that could potentially be applied to the aromatic chlorine atoms of this compound under appropriate catalytic conditions.
Role in the Development of Mechanistically Relevant Chemical Probes and Analogues
Chemical probes are essential tools for elucidating biological mechanisms and studying molecular interactions. The synthesis of such probes often involves creating derivatives of a parent compound with reporter tags or modified functional groups. ljmu.ac.uk While specific use of this compound as a chemical probe is not detailed in available literature, its structure lends itself to such applications. The terminal bromine can be substituted with fluorophores, affinity tags, or photo-cross-linkers to create probes for studying protein-ligand interactions. The dichlorinated aromatic ring serves as a stable core that can be systematically modified to explore structure-activity relationships.
Design and Synthesis of Derivatives for Investigating Structure-Reactivity Relationships
Understanding how the position and nature of substituents on an aromatic ring influence reactivity is a fundamental aspect of organic chemistry. The synthesis and comparison of various isomers of dichlorobromobenzenes and their derivatives are crucial for these studies. google.comchemicalbook.comgoogle.comgoogle.com The availability of numerous isomers of bromodichlorobenzene sigmaaldrich.combldpharm.com and related propoxy-substituted compounds chemicalbook.combldpharm.com allows for systematic investigations.
For example, comparing the reaction rates and product distributions of this compound with its isomers, such as 1-(3-bromopropoxy)-2,6-dichlorobenzene or the 3,5-dichloro variant, in nucleophilic substitution or cross-coupling reactions would provide quantitative data on the steric and electronic effects of the chlorine atom placement. Computational studies, often employing Density Functional Theory (DFT), complement these experimental findings by examining electronic structures, molecular orbitals (HOMO, LUMO), and reactivity descriptors to rationalize observed behaviors. nih.gov Such studies are vital for designing more efficient synthetic routes and for the rational design of molecules with desired chemical properties.
Environmental and Degradation Chemistry Academic Focus on Mechanisms
Photochemical Degradation Pathways in Controlled Laboratory Systems
Direct and indirect photolysis are key processes in the environmental degradation of organic compounds. For a molecule like 1-(3-bromopropoxy)-2,4-dichlorobenzene, photochemical degradation would likely involve the cleavage of its chemical bonds upon the absorption of light energy.
In controlled laboratory settings, studies would typically involve irradiating a solution of the compound in a solvent system with light of specific wavelengths, often simulating natural sunlight. nih.gov The degradation kinetics, including the rate constant and half-life, would be determined. nih.gov Potential photochemical reactions for this compound could include:
Homolytic cleavage of the carbon-bromine (C-Br) bond, which is often the most labile bond in such structures, to form a bromine radical and an organic radical.
Photocleavage of the ether bond (-O-), leading to the formation of 2,4-dichlorophenol (B122985) and a 3-bromopropanol radical.
Photo-Fries rearrangement , a process observed in similar aromatic ethers, could also be a potential pathway. nih.gov
The identification of transformation products is crucial for elucidating the degradation pathway. This is typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.gov
Chemical Hydrolysis Mechanisms under Varied pH Conditions
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be significantly influenced by pH. For this compound, two primary sites are susceptible to hydrolysis: the ether linkage and the carbon-bromine bond.
Ether Bond Hydrolysis: Under acidic or basic conditions, the ether bond could be cleaved. Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis is generally less common for simple ethers but could be relevant under specific conditions.
C-Br Bond Hydrolysis: The carbon-bromine bond can undergo nucleophilic substitution by a hydroxide (B78521) ion (OH-), particularly under alkaline conditions, to form 1-(3-hydroxypropoxy)-2,4-dichlorobenzene and a bromide ion.
Kinetic studies across a range of pH values would be necessary to determine the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis. researchgate.net The Arrhenius equation could be used to study the effect of temperature on the hydrolysis rate. researchgate.net
Table 1: Postulated Hydrolysis Products of this compound
| Reactant | Condition | Potential Products |
| This compound | Acidic/Basic pH | 2,4-Dichlorophenol, 3-Bromopropanol |
| This compound | Alkaline pH | 1-(3-Hydroxypropoxy)-2,4-dichlorobenzene, Bromide |
Biotransformation Mechanisms by Specific Microbial Strains in Research Models
Biotransformation is the metabolic conversion of xenobiotic compounds by living organisms, primarily microorganisms. mhmedical.com The biodegradation of chlorinated aromatic compounds is a well-documented process, often initiated by dioxygenase enzymes. ethz.chnih.gov
Identification of Microbial Degradation Products and Metabolic Pathways
Should a microbial strain capable of degrading this compound be isolated, the initial steps would likely involve either cleavage of the ether bond or dehalogenation. A plausible metabolic pathway could be initiated by a dioxygenase attacking the aromatic ring, leading to the formation of a diol. nih.gov Subsequent enzymatic reactions could lead to ring cleavage. nih.gov
Alternatively, some microbes might first cleave the ether bond, yielding 2,4-dichlorophenol and 3-bromopropanol, which would then be degraded through separate pathways. The degradation of 2,4-dichlorophenol often proceeds through the formation of dichlorocatechol, followed by ring cleavage. nih.gov
The identification of metabolites is key to understanding the pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for separating and identifying these intermediate compounds. science.gov
Characterization of Enzyme Systems Involved in Xenobiotic Biotransformation
The biotransformation of xenobiotics is catalyzed by a variety of enzymes. mhmedical.com Key enzyme systems that could be involved in the degradation of this compound include:
Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to be involved in the oxidation of a wide range of xenobiotics, including hydroxylation and dealkylation reactions. nih.govtaylorfrancis.com
Dioxygenases: As mentioned, these are crucial for initiating the degradation of aromatic rings by incorporating two oxygen atoms. ethz.chnih.gov
Hydrolases: These enzymes could be responsible for the cleavage of the ether bond.
Dehalogenases: These enzymes catalyze the removal of halogen atoms (in this case, chlorine and bromine) from the molecule.
Transferases: In Phase II metabolism, enzymes like glutathione (B108866) S-transferases (GSTs) could conjugate the parent compound or its metabolites to increase water solubility and facilitate excretion. nih.gov
Characterizing these enzyme systems would involve isolating them from the degrading microorganism and studying their substrate specificity and reaction kinetics in vitro.
Table 2: Potential Enzyme Classes in the Biotransformation of this compound
| Enzyme Class | Potential Function |
| Monooxygenases/Dioxygenases | Aromatic ring hydroxylation, initial oxidative attack |
| Hydrolases | Cleavage of the ether bond |
| Dehalogenases | Removal of chlorine and bromine atoms |
| Transferases | Conjugation with endogenous molecules (e.g., glutathione) |
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Mechanistic Understanding
The primary and most established method for the synthesis of 1-(3-Bromopropoxy)-2,4-dichlorobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2,4-dichlorophenol (B122985) is treated with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane (B121459).
A representative synthetic protocol involves the reaction of 2,4-dichlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724). The mixture is typically heated to facilitate the reaction. A similar synthesis for the related compound, 1-(3-bromopropoxy)-3-chlorobenzene (B1273133), utilizes potassium carbonate in acetonitrile at 80°C for 24 hours, achieving a yield of 68.7%. chemicalbook.com This suggests that similar conditions would be effective for the synthesis of the title compound.
Table 1: Representative Williamson Ether Synthesis of a Related Aryl Propyl Ether chemicalbook.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Yield |
| 3-Chlorophenol (B135607) | 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | 80°C | 24 h | 1-(3-Bromopropoxy)-3-chlorobenzene | 68.7% |
The mechanism of the Williamson ether synthesis is a classic example of an SN2 reaction. The reaction is initiated by the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide. This phenoxide then attacks the primary carbon atom of 1,3-dibromopropane, displacing a bromide ion and forming the ether linkage. The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which would lead to the formation of an alkene.
Identified Challenges and Emerging Opportunities in Targeted Synthesis and Derivatization
A primary challenge in the synthesis of this compound via the Williamson ether synthesis is the potential for side reactions. The major competing reaction is the formation of the diaryl ether, where a second molecule of the phenoxide reacts with the initially formed product. This can be mitigated by using an excess of the dihaloalkane. Another potential side product arises from the reaction of the phenoxide at both ends of the 1,3-dibromopropane, leading to the formation of a bis(2,4-dichlorophenoxy)propane. Careful control of stoichiometry and reaction conditions is therefore essential to maximize the yield of the desired mono-alkylated product.
The presence of two different halogen atoms on the aromatic ring of this compound offers opportunities for selective derivatization. The chloro substituents are generally less reactive towards nucleophilic aromatic substitution than the bromo group on the propyl chain is towards nucleophilic displacement. This differential reactivity allows for the targeted modification of the propyl chain without affecting the aromatic core under many conditions.
Prospective Research Avenues in Chemical Transformations and Novel Applications
The structure of this compound makes it a valuable building block for the synthesis of more complex molecules. The terminal bromo group on the propoxy chain is a versatile handle for a variety of chemical transformations. For instance, it can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and cyanides, to introduce new functional groups.
This functionality makes this compound a potential precursor for the synthesis of novel pharmaceutical and agrochemical candidates. The dichlorophenyl moiety is a common feature in many biologically active compounds. By incorporating this scaffold and a flexible linker, new libraries of compounds can be generated and screened for various biological activities. For example, the synthesis of related aryl ethers has been explored in the development of new herbicides and fungicides.
Furthermore, the bromo-terminated side chain can participate in the formation of cyclopropane (B1198618) rings through intramolecular reactions, for instance, by treatment with a strong, non-nucleophilic base. This could open up pathways to novel cyclopropyl-substituted dichlorobenzene derivatives.
Methodological Advancements for Enhanced Efficiency and Selectivity in Synthesis
Future research in the synthesis of this compound could focus on the development of more efficient and selective methodologies. The application of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and potentially improve yields in the Williamson ether synthesis.
The development of novel catalyst systems for this transformation is another promising area. This could include the design of more effective phase-transfer catalysts or the exploration of solid-supported catalysts for easier separation and recycling. For instance, the use of solid bases like potassium carbonate in combination with a phase-transfer catalyst under solvent-free or minimal solvent conditions could lead to more environmentally friendly and cost-effective synthetic routes.
Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of this compound. A flow reactor could offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Bromopropoxy)-2,4-dichlorobenzene, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 2,4-dichlorophenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) at 80°C for 24 hours .
- Optimization Tips :
- Solvent Choice : Acetonitrile or DMF improves solubility of intermediates.
- Base Selection : K₂CO₃ ensures deprotonation of the phenol without side reactions.
- Temperature Control : Prolonged heating (>20 hours) maximizes yield by ensuring complete substitution.
Q. How is the purity of this compound assessed in laboratory settings?
- Analytical Methods :
- HPLC : Primary method for determining purity (≥98% as per specifications) .
- GC-MS : Validates molecular weight (283.98 g/mol) and detects volatile impurities.
- Moisture Analysis : Karl Fischer titration ensures moisture content ≤0.5% .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (Risk Phrase: R36/37/38) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (Boiling Point: 170–174°C at 12 mmHg) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Model the electron-deficient aromatic ring and bromopropoxy group to predict sites for nucleophilic attack (e.g., Br as a leaving group) .
- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) to optimize reaction kinetics.
- Validation : Compare computational results with experimental yields from reactions with amines or thiols .
Q. What crystallographic techniques are suitable for structural elucidation of derivatives of this compound?
- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXD) for high-resolution structure determination. Key steps:
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL refines positional and thermal parameters, resolving disorder in the bromopropoxy chain .
- Case Study : Analogous compounds (e.g., 2,4-dichlorobenzyl derivatives) show planar aromatic rings with torsion angles <5° for substituents .
Q. How can conflicting data on reaction yields be resolved in nucleophilic substitution studies?
- Contradiction Analysis :
- Variable Screening : Test nucleophiles (e.g., NaN₃ vs. NaSH) under identical conditions to isolate reactivity differences.
- Byproduct Identification : Use LC-MS to detect side products (e.g., elimination via E2 mechanism).
- Example : Lower yields with bulkier nucleophiles (e.g., tert-butylamine) suggest steric hindrance at the reaction site .
Q. What strategies are effective for designing biological activity studies using this compound as a precursor?
- Derivative Synthesis :
- Step 1 : Replace bromine with bioactive groups (e.g., -NH₂ for kinase inhibition screening).
- Step 2 : Assess cytotoxicity via MTT assays (IC₅₀ values) and compare with parent compound .
- Mechanistic Probes : Use fluorescent tags (e.g., dansyl chloride) to track cellular uptake in pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
